2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene
Description
Properties
CAS No. |
921938-32-1 |
|---|---|
Molecular Formula |
C54H84O6 |
Molecular Weight |
829.2 g/mol |
IUPAC Name |
2,6,10-trimethoxy-3,7,11-tri(undecoxy)triphenylene |
InChI |
InChI=1S/C54H84O6/c1-7-10-13-16-19-22-25-28-31-34-58-52-40-46-43(37-49(52)55-4)47-41-53(59-35-32-29-26-23-20-17-14-11-8-2)51(57-6)39-45(47)48-42-54(50(56-5)38-44(46)48)60-36-33-30-27-24-21-18-15-12-9-3/h37-42H,7-36H2,1-6H3 |
InChI Key |
LBISYQUDFKNNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)OC)OCCCCCCCCCCC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Methoxylation
Methoxylation is the process of introducing methoxy groups into the aromatic system. This can be achieved through various methods:
Reagents : Commonly used reagents include sodium hydride and methanol.
Conditions : The reaction typically requires controlled temperatures to minimize side reactions, often conducted under inert atmospheres to prevent oxidation.
Alkylation
Alkylation involves attaching undecyloxy chains to the triphenylene core:
Reagents : Etherification reactions are commonly employed using undecanol or its derivatives along with strong bases like potassium hydroxide.
Conditions : The alkylation reactions are usually performed in anhydrous conditions to avoid hydrolysis of the alkylating agent.
Detailed Reaction Pathways
The synthesis can be broken down into specific reaction pathways as follows:
Step-by-Step Synthesis
Preparation of Triphenylene Core :
- The initial step involves synthesizing the triphenylene core from simpler aromatic compounds through cyclization reactions.
Methoxylation of Triphenylene :
- The triphenylene is subjected to a methoxylation reaction where methanol is reacted with sodium hydride under reflux conditions to introduce three methoxy groups at positions 2, 6, and 10.
Alkylation with Undecyloxy Chains :
- Following methoxylation, the compound undergoes etherification where undecanol is reacted with the methoxylated triphenylene in the presence of a base to form the final product.
Reaction Conditions and Yields
The following table summarizes key parameters for each step in the synthesis process:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Triphenylene Synthesis | Aromatic precursors | Cyclization under heat | Varies |
| Methoxylation | Sodium hydride, Methanol | Reflux under inert atmosphere | High |
| Alkylation | Undecanol, KOH | Anhydrous conditions | Moderate |
Challenges and Considerations
Several challenges may arise during the synthesis of 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene:
Control of Reaction Conditions : Maintaining appropriate temperatures and avoiding moisture are crucial for maximizing yields.
Purification : The final product often requires extensive purification processes such as column chromatography to remove unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triphenylene core or the functional groups, leading to different reduced derivatives.
Substitution: The methoxy and undecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene depends on its specific application. In electronic applications, its effects are primarily due to its ability to facilitate charge transport and its interaction with light. In biological systems, it may interact with cellular components, affecting various molecular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Phase Behavior
Key structural analogues include:
2,6,10-Tris(pentyloxy)-3,7,11-tris(butoxy)triphenylene (C45H66O6):
- Phase Transitions : Exhibits a columnar (Col) to liquid (Liq) transition at 328.2 K (ΔH = 21.71 kJ/mol) and a solid (Sol) to Col transition at 313.2 K (ΔH = 10.09 kJ/mol) .
- Chain Length Impact : Shorter pentyloxy (C5H11O) and butoxy (C4H9O) chains reduce van der Waals interactions, lowering phase transition temperatures compared to the undecyloxy derivative.
7,10-Bis(hexyloxy)-2,3-dimethoxytriphenylene (CAS 442686-92-2):
- Substituent Arrangement : Methoxy groups at positions 2 and 3 and hexyloxy (C6H13O) chains at 7 and 10.
- Mesophase Stability : Reduced symmetry and shorter alkoxy chains likely result in narrower mesophase ranges compared to the fully substituted 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene .
Hydrogen-Bonded Triphenylene Derivatives (e.g., TPC4(S)-DenC12): Helical Columnar Assembly: Chiral side chains (e.g., (S)-(-)-2-methyl-1-butanoxy) induce helical columnar LC phases via hydrogen bonding with dendritic amphiphiles . Functional Contrast: The absence of chiral centers and hydrogen-bonding motifs in 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene limits its ability to form helical superstructures but enhances thermal stability due to stronger alkyl-alkyl interactions.
Thermochemical Data Comparison
*Predicted values based on chain-length-dependent trends: Longer undecyloxy chains increase transition temperatures and enthalpies compared to shorter-chain analogues.
Key Findings
- Chain-Length Dependency : Increasing alkoxy chain length (e.g., from C4/C5 to C11) enhances mesophase stability and broadens the temperature range of LC behavior.
- Substituent Symmetry : Fully substituted triphenylenes (e.g., 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene) exhibit higher symmetry and better-defined columnar packing than asymmetrically substituted derivatives.
Biological Activity
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a triphenylene core with three methoxy groups and three undecyloxy chains, contributing to its solubility in organic solvents and its applications in materials science and organic electronics. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C54H84O6
- Molecular Weight : 829.26 g/mol
- Structural Features :
- Triphenylene core
- Three methoxy groups at positions 2, 6, and 10
- Three undecyloxy chains at positions 3, 7, and 11
Biological Activity Overview
The biological activity of 2,6,10-trimethoxy-3,7,11-tris(undecyloxy)triphenylene has been investigated in various studies focusing on its interactions with biological macromolecules and potential therapeutic applications.
The mechanism of action involves:
- π-π Stacking Interactions : The planar structure allows for stacking interactions with nucleic acids and proteins.
- Non-Covalent Interactions : These interactions can influence the electronic properties of the compound and its solubility in biological environments.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance:
- Case Study : In vitro tests showed that derivatives of triphenylene compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The ability to modulate cell signaling pathways makes it a candidate for further research in cancer therapy.
Antimicrobial Properties
Research indicates that triphenylene derivatives exhibit antimicrobial activity:
- Study Findings : Compounds similar to 2,6,10-trimethoxy-3,7,11-tris(undecyloxy)triphenylene have shown effectiveness against various strains of bacteria and fungi. The long undecyloxy chains may enhance membrane permeability, leading to increased efficacy against microbial cells.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,6-Dimethoxy-3,7-dioctyloxytriphenylene | C42H66O4 | Fewer alkyl chains; potentially lower solubility |
| 2,6-Dimethoxy-3,7-didecyloxytriphenylene | C48H78O4 | Similar structure; different alkyl chain length |
| 2,6-Dimethoxy-3-heptyloxytriphenylene | C39H62O4 | Shorter alkyl chain; different physical properties |
Synthesis Techniques
The synthesis of 2,6,10-trimethoxy-3,7,11-tris(undecyloxy)triphenylene typically involves multi-step organic synthesis techniques:
- Methoxylation : Introduction of methoxy groups using reagents like methanol and sodium hydride.
- Alkylation : Attachment of undecyloxy groups through etherification reactions.
Q & A
Q. What strategies validate the reproducibility of synthetic protocols across labs?
- Methodological Answer : Implement round-robin testing :
- Standardized Protocols : Detailed step-by-step procedures with tolerances (e.g., ±2°C for temperature).
- Interlab Comparisons : Share samples for NMR/XRD cross-validation.
- Statistical Analysis : Use Cohen’s kappa to assess agreement in purity/yield data .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
